3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S It is a derivative of benzene, featuring a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution of a fluorobenzene derivative. One common method is the sulfonylation of 3-fluoro-2-hydroxybenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-Fluoro-2-hydroxybenzene
Reagent: Chlorosulfonic acid (HSO3Cl)
Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction can lead to the formation of phenolic derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines (R-NH2) or alcohols (R-OH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Sulfonamides: Formed by nucleophilic substitution with amines.
Phenolic Derivatives: Formed by reduction of the hydroxyl group.
Quinones: Formed by oxidation of the hydroxyl group.
Scientific Research Applications
3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxybenzene-1-sulfonyl chloride
- 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride
- 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride
Uniqueness
3-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-fluoro-2-hydroxybenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO3S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYNOWCRCTLPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251738 | |
Record name | Benzenesulfonyl chloride, 3-fluoro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261649-13-1 | |
Record name | Benzenesulfonyl chloride, 3-fluoro-2-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261649-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 3-fluoro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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